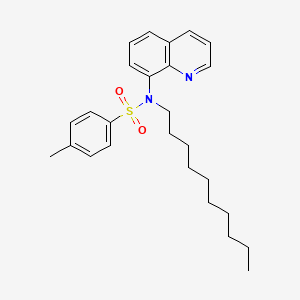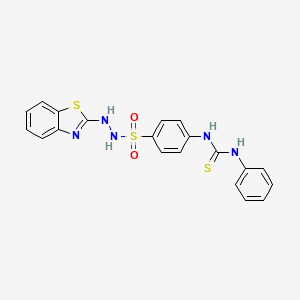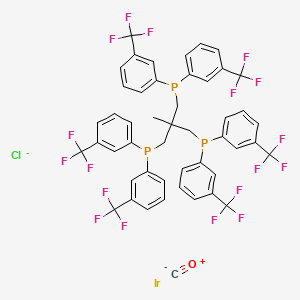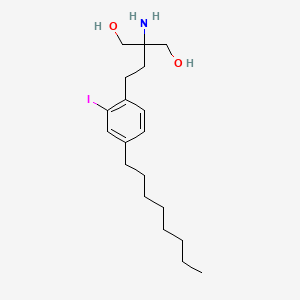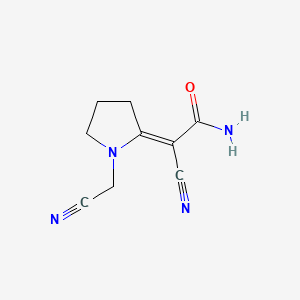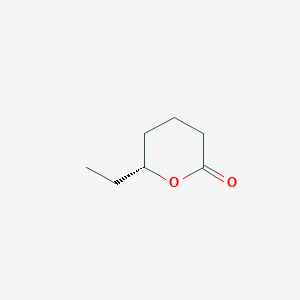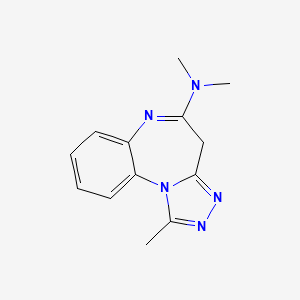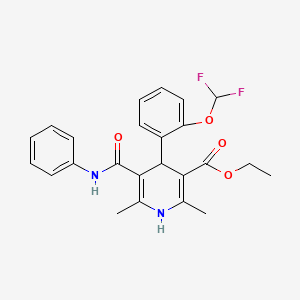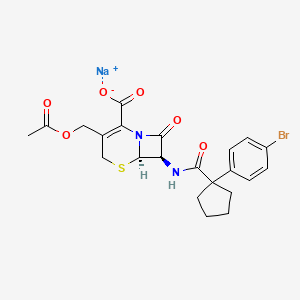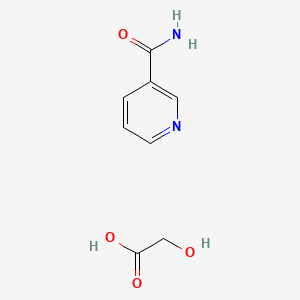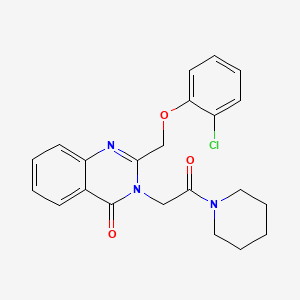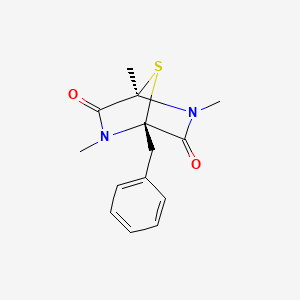
Magnoflorine styphnate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnoflorine styphnate is a compound that belongs to the class of quaternary aporphine alkaloids. It is derived from magnoflorine, which is widely distributed among various plant families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae . Magnoflorine has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnoflorine styphnate typically involves the extraction of magnoflorine from plant sources followed by its chemical modification. The extraction process often employs solvents like methanol or ethanol. Once isolated, magnoflorine can be reacted with styphnic acid under controlled conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of magnoflorine from plant materials using techniques such as counter-current chromatography. The extracted magnoflorine is then subjected to chemical reactions with styphnic acid in reactors designed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Magnoflorine styphnate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, halide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other alkaloid derivatives.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antifungal properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in various formulations.
Mechanism of Action
The mechanism of action of magnoflorine styphnate involves its interaction with various molecular targets and pathways. It has been shown to modulate action potentials and ionic currents in cells. For example, magnoflorine at certain concentrations can prolong action potential duration in ventricular cardiomyocytes . Additionally, it inhibits alpha-glucosidase activity, which is required for normal cell wall composition and virulence of pathogens like Candida albicans .
Comparison with Similar Compounds
Magnoflorine styphnate can be compared with other similar compounds such as berberine and cinnamaldehyde:
Berberine: Another isoquinoline alkaloid with similar pharmacological properties, including anti-inflammatory and antimicrobial activities.
Cinnamaldehyde: Known for its antifungal properties and used in combination with magnoflorine for enhanced effects.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. It targets different genes and pathways compared to other alkaloids, making it a distinct compound in its class .
Properties
CAS No. |
2140-90-1 |
|---|---|
Molecular Formula |
C26H26N4O12 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;3-hydroxy-2,4,6-trinitrophenolate |
InChI |
InChI=1S/C20H23NO4.C6H3N3O8/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1,10-11H/t13-;/m0./s1 |
InChI Key |
DTZZRZAWULRBHN-ZOWNYOTGSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



